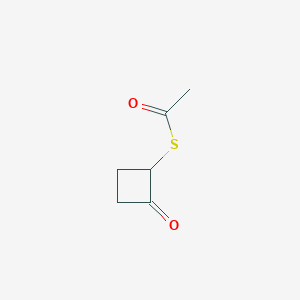
2-(Acetylsulfanyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylsulfanyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with an acetylsulfanyl group at the 2-position and a ketone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylsulfanyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials, which undergo cycloaddition under specific conditions to form the cyclobutane ring.
Another method involves the Suzuki-Miyaura coupling reaction, where potassium cyclopropyl- and cyclobutyltrifluoroborates react with aryl chlorides to give substituted cyclobutanes . This reaction is carried out under moderate to excellent yield conditions with electron-rich, electron-poor, and hindered aryl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylsulfanyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
2-(Acetylsulfanyl)cyclobutan-1-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Acetylsulfanyl)cyclobutan-1-one involves its interaction with molecular targets through its functional groups. The acetylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler analog with only a ketone group.
2-(Methylsulfanyl)cyclobutan-1-one: Similar structure but with a methylsulfanyl group instead of an acetylsulfanyl group.
2-(Acetylsulfanyl)cyclopentan-1-one: A five-membered ring analog.
Uniqueness
2-(Acetylsulfanyl)cyclobutan-1-one is unique due to the presence of both an acetylsulfanyl group and a cyclobutane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H8O2S |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
S-(2-oxocyclobutyl) ethanethioate |
InChI |
InChI=1S/C6H8O2S/c1-4(7)9-6-3-2-5(6)8/h6H,2-3H2,1H3 |
InChI Key |
VMBNHWNXSOZMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















